molecular formula C15H18N2O4S B403255 Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 313392-24-4

Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B403255
CAS RN: 313392-24-4
M. Wt: 322.4g/mol
InChI Key: SQMYLBWDEZSPSW-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydropyrimidine, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, with four hydrogen atoms attached making it a tetrahydropyrimidine. The specific substitutions on the ring suggest that it might have unique properties compared to other tetrahydropyrimidines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydropyrimidine core, with various substitutions at the 4, 5, and 6 positions. The 2,3-dimethoxyphenyl group at the 4-position and the methyl group at the 6-position could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Tetrahydropyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound might undergo would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the dimethoxyphenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Future Directions

The study of novel tetrahydropyrimidine derivatives is a promising area of research, particularly in the field of medicinal chemistry. These compounds could potentially be developed into new drugs with unique properties .

properties

IUPAC Name

methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-8-11(14(18)21-4)12(17-15(22)16-8)9-6-5-7-10(19-2)13(9)20-3/h5-7,12H,1-4H3,(H2,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYLBWDEZSPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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